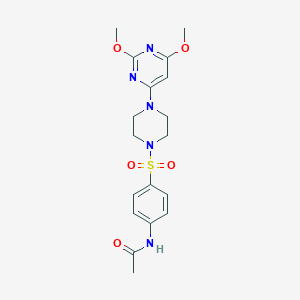

N-(4-((4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O5S/c1-13(24)19-14-4-6-15(7-5-14)29(25,26)23-10-8-22(9-11-23)16-12-17(27-2)21-18(20-16)28-3/h4-7,12H,8-11H2,1-3H3,(H,19,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMPVMXZGFKQPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:

Preparation of 2,6-dimethoxypyrimidine: This can be achieved through the reaction of appropriate starting materials under controlled conditions.

Formation of the piperazine derivative: The 2,6-dimethoxypyrimidine is then reacted with piperazine to form the piperazine derivative.

Sulfonylation: The piperazine derivative is further reacted with a sulfonyl chloride to introduce the sulfonyl group.

Acetylation: Finally, the sulfonylated compound is acetylated to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the pyrimidine ring.

Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Products may include oxidized derivatives of the pyrimidine ring.

Reduction: Reduced forms of the sulfonyl group, such as sulfides.

Substitution: Substituted acetamide derivatives.

Scientific Research Applications

Target of Action

N-(4-((4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide primarily targets the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.

Mode of Action

The compound functions as a selective inhibitor of FGFR tyrosine kinases 1, 2, and 3. By inhibiting these receptors, it disrupts several downstream signaling pathways, including:

- RAS/MAPK

- PI3K/AKT

- PLCγ pathways

This inhibition leads to the suppression of cell proliferation and survival, making it a candidate for cancer therapy.

Scientific Research Applications

This compound has been investigated for various applications:

Medicinal Chemistry

The compound is being explored as a potential therapeutic agent for treating cancers associated with aberrant FGFR signaling. Research indicates that it can inhibit tumor growth in preclinical models.

Studies have shown that this compound exhibits antimicrobial properties alongside its anticancer effects. For example, compounds with similar structures have demonstrated activity against various bacterial strains and cancer cell lines .

Synthetic Chemistry

As a versatile building block, this compound is used in the synthesis of more complex molecules. Its unique functional groups facilitate the development of novel compounds with enhanced biological activities .

Case Study 1: Anticancer Activity

A study evaluating the anticancer efficacy of this compound revealed that it effectively inhibited the proliferation of several cancer cell lines. The compound's mechanism involves the induction of apoptosis in cancer cells through FGFR inhibition .

Case Study 2: Antimicrobial Properties

Research has also highlighted the antimicrobial potential of compounds structurally related to this compound. These studies suggest that modifications to the sulfonamide group can enhance antibacterial activity against resistant strains .

Mechanism of Action

The mechanism of action of N-(4-((4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

N-(4-((4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide can be compared with other sulfonylphenylacetamides and pyrimidine derivatives:

Similar Compounds:

Uniqueness: The presence of both the sulfonylphenyl and acetamide groups, along with the pyrimidine and piperazine rings, makes this compound unique. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Biological Activity

N-(4-((4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This compound belongs to the class of sulfonylphenylacetamides and is characterized by a unique molecular structure that includes a pyrimidine ring, a piperazine ring, and a sulfonyl group.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 428.5 g/mol. The structural components include:

- Pyrimidine ring : Contributes to the compound's biological activity.

- Piperazine ring : Enhances binding affinity to biological targets.

- Sulfonyl group : Plays a crucial role in the compound's mechanism of action.

The primary biological target for this compound is the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. This compound functions as a selective inhibitor of FGFRs 1, 2, and 3, which are implicated in various oncogenic processes.

Key Biochemical Pathways Affected

The inhibition of FGFRs leads to the modulation of several downstream signaling pathways:

- RAS/MAPK pathway : Involved in cell proliferation and differentiation.

- PI3K/AKT pathway : Plays a role in cell survival and metabolism.

- PLCγ pathway : Important for various cellular responses.

Pharmacological Effects

Research indicates that this compound exhibits significant effects on tumor growth suppression through:

- Inhibition of cell proliferation : The compound has been shown to reduce the growth rate of cancer cells in vitro.

- Induction of apoptosis : It promotes programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

- Antitumor Activity : In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer models .

- Selectivity Profile : Comparative studies revealed that this compound exhibited selectivity for FGFRs over other receptor tyrosine kinases, suggesting a favorable safety profile .

- Synergistic Effects : Combination therapies involving this compound and other chemotherapeutic agents have shown enhanced antitumor efficacy, indicating potential for clinical application .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-((4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide, and how can reaction conditions be controlled to maximize yield?

- Methodology : The synthesis typically involves sequential sulfonylation and coupling reactions. For example, starting with the preparation of a 2,6-dimethoxypyrimidin-4-yl intermediate, followed by sulfonylation with a piperazine derivative. Key steps include:

- Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with 1-(2,6-dimethoxypyrimidin-4-yl)piperazine under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfonamide intermediate .

- Acetamide Coupling : Coupling the sulfonylated intermediate with 4-aminophenylacetamide using EDC/HOBt as coupling agents in DMF at room temperature.

- Critical Parameters : Monitor pH (neutral to slightly basic) and temperature (controlled via ice baths for exothermic steps) to minimize side reactions. Purity is assessed via HPLC (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) resolve aromatic protons (δ 7.2–8.5 ppm), piperazine CH₂ groups (δ 2.5–3.5 ppm), and methoxy signals (δ 3.8–4.0 ppm). 2D NMR (COSY, HSQC) confirms connectivity .

- LC-MS : High-resolution LC-MS (m/z [M+H]⁺) verifies molecular weight and detects impurities.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity, using acetonitrile/water gradients .

Q. How can researchers design experiments to evaluate the compound’s stability under varying storage conditions?

- Methodology :

- Accelerated Stability Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months.

- Analytical Monitoring : Use HPLC to track degradation products (e.g., hydrolysis of the sulfonyl or acetamide groups).

- Kinetic Analysis : Apply Arrhenius equations to predict shelf life at standard lab conditions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and bioactivity?

- Methodology :

- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes the molecular geometry and calculates frontier orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., kinases, GPCRs). Focus on the sulfonyl-piperazine moiety’s role in hydrogen bonding with active sites .

- MD Simulations : Assess dynamic behavior in solvated systems (e.g., water, lipid bilayers) to evaluate membrane permeability .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across assays)?

- Methodology :

- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .

- Metabolomic Profiling : Use LC-MS/MS to identify metabolites that may interfere with activity.

- Orthogonal Validation : Combine enzymatic assays with cellular viability tests (e.g., MTT assays) to confirm target specificity .

Q. How can researchers optimize the compound’s pharmacokinetic properties (e.g., solubility, bioavailability) through structural modifications?

- Methodology :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance aqueous solubility .

- LogP Optimization : Synthesize analogs with substituted aryl groups (e.g., replacing methoxy with trifluoromethyl) and measure partition coefficients via shake-flask assays.

- In Silico ADMET Prediction : Tools like SwissADME predict absorption and CYP450 interactions to guide synthetic priorities .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- Methodology :

- CRISPR-Cas9 Knockout Models : Generate cell lines lacking putative targets (e.g., PI3K isoforms) to confirm on-target effects .

- Thermal Proteome Profiling (TPP) : Identify engaged proteins by monitoring thermal stability shifts in cell lysates .

- SPR Biosensing : Quantify binding kinetics (kₐ, kₒff) to purified receptors (e.g., immobilized kinase domains) .

Methodological Notes

- Contradictory Data : Cross-validate findings using orthogonal techniques (e.g., SPR + ITC for binding affinity) .

- Reaction Design : Leverage ICReDD’s computational-experimental feedback loops to accelerate optimization .

- Structural Confirmation : Always correlate spectral data (NMR, IR) with single-crystal X-ray structures when possible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.